molecular formula C5H12S B150942 3-Methyl-2-butanethiol CAS No. 2084-18-6

3-Methyl-2-butanethiol

Cat. No. B150942
CAS RN: 2084-18-6
M. Wt: 104.22 g/mol
InChI Key: BFLXFRNPNMTTAA-UHFFFAOYSA-N
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Description

3-Methyl-2-butanethiol is a chemical compound with the molecular formula C5H12S . It has an average mass of 104.214 Da and a monoisotopic mass of 104.065971 Da . This compound has a repulsive, characteristic mercaptan-like odor .


Synthesis Analysis

3-Methyl-2-butanethiol can be prepared from isoamyl chloride and potassium sulfhydrate . Additionally, the corresponding sodium salt can be prepared from diisopentyl-disulfide and sodium metal in liquid ammonia .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-butanethiol consists of 5 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The structure can be represented as CH3CH(CH3)CH2SH .


Chemical Reactions Analysis

Thiols, such as 3-Methyl-2-butanethiol, can undergo various chemical reactions. For instance, they can be oxidized by Br2 or I2 to yield disulfides (R–S–S–R′) .


Physical And Chemical Properties Analysis

3-Methyl-2-butanethiol has a melting point of -109.95°C and a boiling point of 109-112 °C . It has a density of 0.841 g/mL at 25 °C and a refractive index of n20/D 1.444 . It is insoluble in water but soluble in organic solvents .

Mechanism of Action

Safety and Hazards

3-Methyl-2-butanethiol is a flammable liquid and poses a danger of fire . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

3-methylbutane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12S/c1-4(2)5(3)6/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLXFRNPNMTTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862826
Record name 2-Butanethiol, 3-methyl-
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Molecular Weight

104.22 g/mol
Source PubChem
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Physical Description

colourless liquid with repulsive, mercaptan-like odour
Record name 3-Methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

117.00 to 118.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-2-butanethiol
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Solubility

insoluble in water, miscible with alcohol and ether
Record name 3-Methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.835-0.841
Record name 3-Methyl-2-butanethiol
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Product Name

3-Methyl-2-butanethiol

CAS RN

2084-18-6
Record name 3-Methyl-2-butanethiol
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Record name 3-Methyl-2-butanethiol
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Record name 2-Butanethiol, 3-methyl-
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Record name 3-methylbutane-2-thiol
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Record name 3-METHYL-2-BUTANETHIOL
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Record name 3-Methyl-2-butanethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The first paper discusses analyzing heat capacity data to understand methyl group rotation. How could this type of analysis be applied to understanding the conformational behavior of 3-methyl-2-butanethiol?

A1: Similar to the analysis of methylpyridines [], studying the heat capacity of 3-methyl-2-butanethiol at varying temperatures could reveal information about its conformational dynamics. By analyzing changes in heat capacity, researchers can identify potential energy barriers associated with different conformations arising from rotations around the C-C and C-S bonds. This data can be used to determine the relative stability of different conformers and their populations at various temperatures.

Q2: The second paper focuses on the conformational behavior and vibrational spectra of 3-methyl-2-butanethiol. What kind of information can vibrational spectroscopy techniques provide about the structure of this molecule?

A2: Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, are powerful tools for investigating molecular structure. These techniques provide information about the vibrational frequencies of specific bonds and functional groups within a molecule []. By analyzing the vibrational spectra of 3-methyl-2-butanethiol, researchers can identify characteristic peaks corresponding to different conformations and gain insights into the molecule's preferred geometries.

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